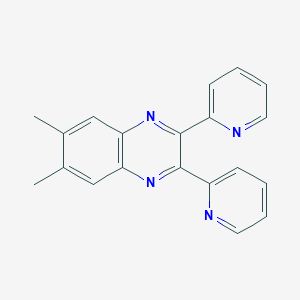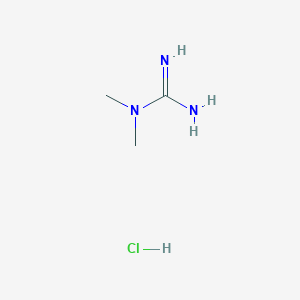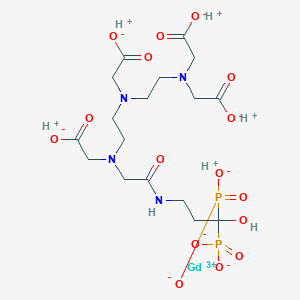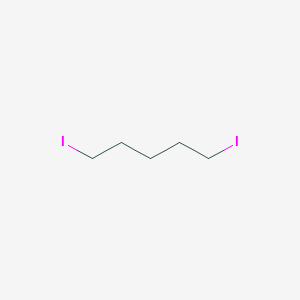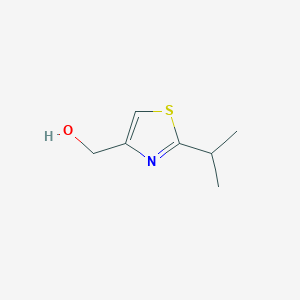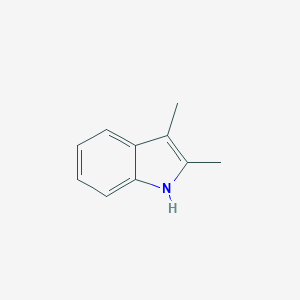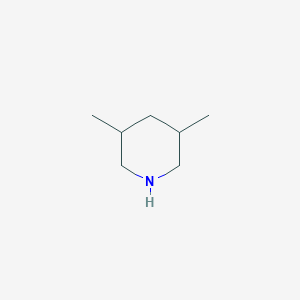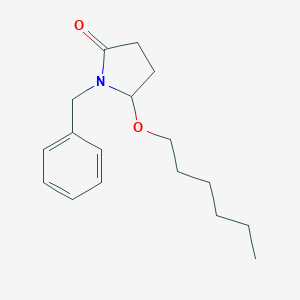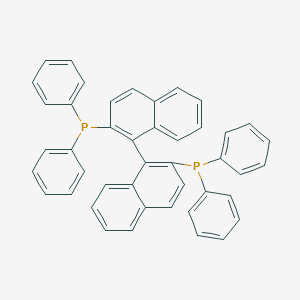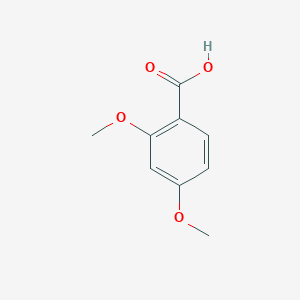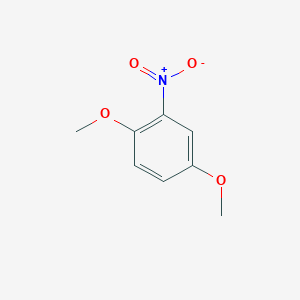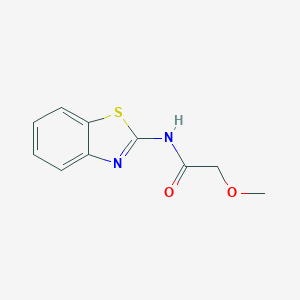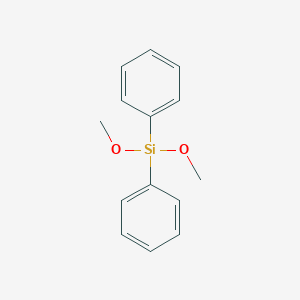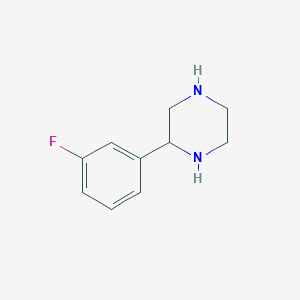![molecular formula C9H11NO B146775 Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) CAS No. 126230-94-2](/img/structure/B146775.png)
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) is an organic compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) is not fully understood. However, studies have shown that this compound can interact with various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor, which is involved in regulating immune responses.
Effets Biochimiques Et Physiologiques
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of inflammatory mediators. It has also been shown to modulate immune responses by regulating the activity of immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting using common reagents and catalysts. Another advantage is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the research on Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI). One direction is to further investigate its mechanism of action and molecular targets. This can provide insights into its potential applications in drug discovery and medicinal chemistry. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation. Additionally, further research can be done to improve its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent.
Méthodes De Synthèse
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) can be synthesized using various methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of two molecules of acetaldehyde, one molecule of 3-aminopyridine, and one molecule of formaldehyde in the presence of a catalyst. Another method involves the reaction of 3-aminopyridine with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
Numéro CAS |
126230-94-2 |
|---|---|
Nom du produit |
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-3-4-10-5-7(8)6-11-9/h3-5H,6H2,1-2H3 |
Clé InChI |
YBOQDWPOHLBPSG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=NC=C2)C |
SMILES canonique |
CC1(C2=C(CO1)C=NC=C2)C |
Synonymes |
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



